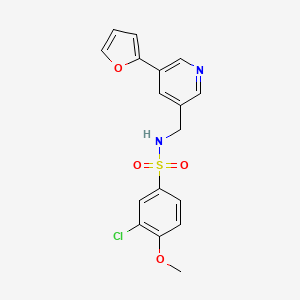

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide

Description

Historical Context of Sulfonamide Derivatives in Drug Discovery

The sulfonamide group has been a cornerstone of antimicrobial therapy since the 1930s, when Gerhard Domagk’s discovery of Prontosil (the first synthetic sulfonamide antibiotic) revolutionized the treatment of bacterial infections. Early sulfonamides functioned as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. Over time, structural modifications to the sulfanilamide core—such as substitutions at the N1 and N4 positions—expanded their therapeutic applications beyond antibacterials to include anticonvulsants, diuretics, and antiviral agents.

The evolution of sulfonamide chemistry is marked by three key phases:

- First-generation sulfonamides (1930s–1950s): Simple substitutions (e.g., sulfapyridine, sulfadiazine) focused on improving solubility and antibacterial spectrum.

- Second-generation derivatives (1960s–2000s): Incorporation of heterocyclic moieties (e.g., thiazole in sulfathiazole) to enhance target specificity and reduce resistance.

- Modern hybrid architectures (2010s–present): Integration of multi-ring systems (e.g., pyridine-furan hybrids) to exploit synergistic electronic and steric effects.

This progression underscores the adaptability of the sulfonamide scaffold, which remains relevant in contemporary drug discovery due to its synthetic versatility and proven clinical efficacy.

Structural Uniqueness of Hybrid Heterocyclic Sulfonamide Architectures

The compound 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide exemplifies a third-generation sulfonamide design characterized by three distinct structural domains:

The pyridine ring at position 3 serves as a rigid spacer, optimizing the spatial orientation of the furan-2-yl group for interactions with bacterial enzymes. Meanwhile, the furan oxygen’s lone electron pairs may facilitate hydrogen bonding with active-site residues in microbial targets. This multi-domain architecture aligns with recent trends in sulfonamide design, where hybrid heterocycles are employed to address limitations of earlier analogs, such as poor bioavailability and susceptibility to efflux pumps.

Rationale for Targeting Pyridine-Furan Hybrid Systems in Antimicrobial Development

The integration of pyridine and furan rings into sulfonamide frameworks is driven by three mechanistic considerations:

Electronic Complementarity :

Pyridine’s electron-deficient aromatic system and furan’s electron-rich oxygen create a polarized hybrid capable of interacting with both hydrophobic and polar regions of bacterial enzyme active sites. This duality enhances binding affinity compared to single-ring systems.Resistance Mitigation :

Hybrid systems disrupt bacterial efflux pump recognition by introducing steric bulk and atypical charge distributions, as demonstrated in recent sulfonamide derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA).Metabolic Stability :

The fused pyridine-furan system resists oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for simpler sulfonamides. This property is critical for maintaining therapeutic plasma concentrations.

Recent studies on analogous compounds, such as N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, have shown promising activity against viral and bacterial pathogens, validating the pyridine-furan scaffold’s potential. These findings provide a robust rationale for exploring 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide as a next-generation antimicrobial candidate.

Properties

IUPAC Name |

3-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-23-17-5-4-14(8-15(17)18)25(21,22)20-10-12-7-13(11-19-9-12)16-3-2-6-24-16/h2-9,11,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCHZVYUBMUCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. For instance, the furan and pyridine rings can be synthesized separately and then coupled using a palladium-catalyzed cross-coupling reaction. The chloro and methoxy groups can be introduced through halogenation and methylation reactions, respectively. The final step often involves the sulfonation of the benzene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chloro group can result in various substituted benzenesulfonamides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including leukemia cells. For example, compounds with analogous structures have reported IC50 values in the low micromolar range against these lines.

- Antibacterial Properties : There is ongoing research into the antibacterial activity of sulfonamide derivatives. Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains .

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex structures. Its unique functional groups allow for various chemical transformations, making it valuable in developing new pharmaceuticals.

3. Material Science

- Development of Functional Materials : The structural characteristics of 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide make it suitable for creating materials with specific properties such as fluorescence or enhanced conductivity. Research into similar compounds suggests potential applications in electronic devices or sensors .

Anticancer Activity Study

A study investigating the anticancer properties of similar sulfonamide derivatives found that certain modifications significantly increased cytotoxicity against leukemia cell lines. The research highlighted the importance of structural components like the furan and pyridine rings in enhancing biological activity.

Antibacterial Efficacy

In vitro testing of related compounds demonstrated significant antibacterial activity against multiple strains of bacteria. The findings indicated that modifications to the sulfonamide structure could enhance efficacy against resistant strains, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the furan and pyridine rings can interact with aromatic residues in the active site of proteins, enhancing binding affinity.

Comparison with Similar Compounds

Compound 25c ():**

(E)-N-((5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)-3-(pyridin-3-yl)acrylamide

- Key Differences : Replaces the benzenesulfonamide group with an acrylamide linker and adds a quinazoline-fluorobenzyloxy pharmacophore.

- Biological Relevance: Exhibits dual EGFR/HER2 inhibition with IC₅₀ values in the nanomolar range due to the quinazoline core’s kinase-targeting ability .

- Thermal Stability : Melting point (157–158°C) is lower than typical sulfonamide derivatives (e.g., 255–258°C for triazinyl analogs in ), suggesting reduced crystallinity from the flexible acrylamide chain .

Compound 17d ():**

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

- Key Differences : Features a trifluoromethyl group instead of methoxy at position 4 and a benzyloxy-pyridine substituent.

- Physicochemical Impact: The trifluoromethyl group enhances lipophilicity (logP ~3.5 vs.

Compound 53 ():**

4-Benzylthio-2-chloro-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide

- Key Differences : Replaces the furan-pyridine moiety with a triazinyl-sulfamoyl group and introduces a benzylthio substituent.

Physicochemical and Spectroscopic Comparisons

Biological Activity

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C17H16ClN3O3S

- Molecular Weight : 367.84 g/mol

- CAS Number : 2034537-12-5

This compound features a furan ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance, analogs containing furan and pyridine rings have shown significant antiproliferative effects against cancer cells, particularly in leukemia and breast cancer models .

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Research has demonstrated that related compounds can inhibit bacterial growth, particularly against Helicobacter pylori and other pathogenic bacteria .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as urease, which is crucial for the survival of certain bacteria. This inhibition can lead to therapeutic effects in treating infections caused by urease-producing organisms .

The mechanisms through which 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide exerts its biological effects include:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death .

- Targeting Tubulin Dynamics : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This property is crucial for anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Cytotoxic against MDA-MB-435 | |

| Antimicrobial | Inhibition of H. pylori | |

| Enzyme Inhibition | Urease inhibition | |

| Apoptosis Induction | Increased caspase activity |

Case Study 1: Anticancer Activity

A study assessed the cytotoxicity of various sulfonamide derivatives against multiple cancer cell lines. The results showed that compounds structurally similar to 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.1 to 1 µM across different cell lines, indicating potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that related compounds effectively inhibited the growth of H. pylori, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like metronidazole. This suggests potential use in treating gastric infections .

Q & A

Q. What are the key synthetic routes for 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting a furan-containing aldehyde (e.g., 5-(furan-2-yl)pyridine-3-carbaldehyde) with a sulfonamide precursor (e.g., 3-chloro-4-methoxybenzenesulfonyl chloride) under basic conditions (e.g., triethylamine or pyridine) .

- Cyclization : Using sodium hypochlorite or iodine to promote heterocycle formation, as seen in analogous sulfonamide syntheses .

- Purification : Column chromatography with gradients of dichloromethane/methanol (e.g., 50:1 → 30:1) to isolate the product, followed by recrystallization for purity .

Optimization Tips : Monitor reactions via TLC and adjust stoichiometry of activating agents (e.g., acetic acid) to suppress byproducts like hydrazones .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., sulfonamide S–N bond ~1.63 Å, consistent with related N-(5-chloro-2-methoxyphenyl)benzenesulfonamide structures) .

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.84 ppm; furan protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] calculated within 0.1 ppm error) .

Advanced Research Questions

Q. What strategies resolve conflicting data in biological activity assays for this compound?

- Methodological Answer :

- Dose-Response Analysis : Address discrepancies in IC values by testing across a wider concentration range (e.g., 0.1–100 µM) and using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Metabolic Stability Testing : Use liver microsomes to identify if conflicting in vitro/in vivo results stem from rapid clearance .

- Structural Analog Comparison : Benchmark against analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to isolate activity-contributing moieties .

Q. How does the furan-pyridine moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Calculations : The furan ring increases hydrophobicity (predicted LogP ~3.2), enhancing membrane permeability but potentially reducing solubility .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess metabolic interference, as furans are known CYP inhibitors .

- Protease Stability Assays : Evaluate susceptibility to hydrolysis using simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .

Q. What computational methods predict binding modes of this sulfonamide with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to model interactions between the sulfonamide group and catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the methoxy group and hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the chlorine atom with fluorine or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.